molecular formula C25H24N2O3 B14130965 N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide CAS No. 1211182-78-3

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide

Cat. No.: B14130965
CAS No.: 1211182-78-3
M. Wt: 400.5 g/mol
InChI Key: BNLZQGHRKALJLJ-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide is a complex organic compound that features a pyrrolidinone moiety and a phenoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline) under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Oxo-2-pyrrolidin-1-ylethoxy)phenyl]ethanone
  • 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone
  • 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone

Uniqueness

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinone moiety and phenoxybenzamide structure make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

1211182-78-3

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-4-phenoxybenzamide

InChI

InChI=1S/C25H24N2O3/c28-24(27-16-4-5-17-27)18-19-8-12-21(13-9-19)26-25(29)20-10-14-23(15-11-20)30-22-6-2-1-3-7-22/h1-3,6-15H,4-5,16-18H2,(H,26,29)

InChI Key

BNLZQGHRKALJLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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